molecular formula C9H17NO3 B7946182 tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate

tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate

Cat. No.: B7946182
M. Wt: 187.24 g/mol
InChI Key: FVUJIZNXJAXEJU-RQJHMYQMSA-N
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Description

tert-Butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate (CAS: 1486477-55-7) is a chiral carbamate derivative with a molecular formula of C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol . It features a cyclobutane ring substituted with a hydroxyl group at the (2S) position and a tert-butyl carbamate moiety at the (1R) position. This compound is widely utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its stereochemistry and functional groups make it a versatile intermediate for stereoselective reactions and drug candidate optimization .

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUJIZNXJAXEJU-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of (1R,2S)-2-Aminocyclobutanol

The most direct method involves Boc protection of the amine group in (1R,2S)-2-aminocyclobutanol. This two-step process is widely adopted for its simplicity and high yield.

Reaction Scheme:

(1R,2S)-2-Aminocyclobutanol+Boc2OBasetert-Butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate\text{(1R,2S)-2-Aminocyclobutanol} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{this compound}

Conditions and Optimization:

ParameterTypical RangeNotes
SolventTHF, DCM, or AcetonitrilePolar aprotic solvents preferred
BaseTriethylamine, DMAP, or Cs₂CO₃Cs₂CO₃ enhances reactivity
Temperature0°C to Room TemperaturePrevents racemization
Reaction Time2–12 hoursMonitored via TLC/HPLC
Yield70–85%After column chromatography

Example Protocol:

  • Dissolve (1R,2S)-2-aminocyclobutanol (1.0 equiv) in anhydrous THF.

  • Add Boc₂O (1.1 equiv) and Cs₂CO₃ (1.5 equiv) at 0°C.

  • Stir at room temperature for 8 hours.

  • Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Challenges:

  • Stereochemical Integrity: Racemization risks necessitate low temperatures and inert atmospheres.

  • Byproducts: Overprotection or solvent adducts require careful workup.

Resolution of Racemic Mixtures

For non-chiral starting materials, enzymatic or chemical resolution achieves the desired (1R,2S) configuration.

Enzymatic Kinetic Resolution:

  • Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers.

  • Conditions: pH 7.0 buffer, 30°C, 24 hours (ee >98%).

Chemical Resolution via Diastereomeric Salts:

  • Use chiral acids (e.g., tartaric acid) to precipitate one enantiomer.

  • Yield: 50–60% after recrystallization.

Cyclobutane Ring Functionalization

Alternative routes construct the cyclobutane ring post-Boc protection, though these are less common due to complexity.

Example:

  • React tert-butyl carbamate with cis-2-bromocyclobutanol under SN2 conditions.

  • Conditions: K₂CO₃, DMF, 80°C, 12 hours (Yield: 55–60%).

Limitations:

  • Low stereoselectivity requires additional chiral auxiliaries.

  • Harsh conditions risk ring-opening.

Industrial-Scale Considerations

Patents highlight strategies to mitigate viscosity and improve purity for large-scale production:

ParameterLaboratory ScaleIndustrial Adaptation
Solvent Volume10–20 mL/g substrateReduced to 5–8 mL/g via continuous flow
BaseTriethylamineRecyclable polymer-supported bases
WorkupColumn chromatographyCrystallization from MTBE/heptane
Purity97–99%>99.5% via recrystallization

Case Study:
A patent for Edoxaban intermediates describes a scaled-up Boc protection method:

  • Scale: 10 kg batch.

  • Yield: 88% with 99.3% HPLC purity.

  • Key Adaptation: Substituted acetonitrile with THF to reduce viscosity.

Comparative Analysis of Methods

MethodYieldPurityStereoselectivityScalability
Boc Protection70–85%>98%HighExcellent
Enzymatic Resolution50–60%95–98%Very HighModerate
Cyclobutane Synthesis55–60%90–95%LowPoor

Recommendations:

  • Lab-Scale: Boc protection offers the best balance of yield and stereocontrol.

  • Industrial: Optimized Boc protocols with solvent engineering ensure cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create complex molecules through various transformations, including:

  • Protecting Group for Amines : The compound can act as a protecting group for amines, facilitating selective reactions without interference from the amine functionality.
  • Synthetic Pathways : It can be synthesized via the reaction of tert-butyl isocyanate with (1R,2S)-2-hydroxycyclobutane, allowing for the incorporation of hydroxyl groups at specific positions.

Pharmaceutical Development

Potential Drug Candidate
Due to its structural features, this compound is being investigated for its potential as a drug candidate. Key areas of research include:

  • Pharmacodynamics and Pharmacokinetics : Interaction studies are crucial for understanding how this compound behaves in biological systems and its viability as a therapeutic agent .
  • Inhibitory Activity : Research has indicated that similar carbamate derivatives may exhibit inhibitory activity against specific enzymes or receptors, suggesting potential applications in treating various diseases .

Biological Research

Biological Activity Studies
The compound's biological activity makes it a subject of interest in various studies:

  • Enzyme Interaction Studies : Investigations into how this compound interacts with enzymes can provide insights into its mechanism of action and potential therapeutic uses .

Industrial Applications

Agrochemicals and Pharmaceuticals
In the industrial sector, this compound is utilized in the synthesis of agrochemicals and pharmaceuticals due to its stability and reactivity:

  • Large-scale Production : The compound's synthesis can be optimized for industrial production, employing continuous flow reactors to enhance yield and purity.

Case Study 1: Drug Development

A study published in a peer-reviewed journal explored the synthesis and biological evaluation of various carbamates, including this compound. The results indicated promising inhibitory activity against certain enzymes involved in metabolic pathways relevant to cancer treatment .

Case Study 2: Organic Synthesis Application

Research demonstrated that using this compound as a protecting group significantly improved the yield of desired products in multi-step organic syntheses involving amines .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with enzymes or receptors in biological systems. The hydroxyl group on the cyclobutyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Cyclobutane vs. Cyclopentane Derivatives

tert-Butyl N-[(1R,2S)-2-Hydroxycyclopentyl]carbamate (CAS: 1330069-67-4)
  • Stereochemical Impact : The (1R,2S) configuration is preserved, but the larger ring size may alter hydrogen-bonding interactions and solubility.
  • Applications : Cyclopentyl analogs are often employed in protease inhibitor synthesis due to their improved metabolic stability .
tert-Butyl N-[cis-3-Hydroxycyclopentyl]carbamate (CAS: 207729-03-1)
  • Key Contrast : The hydroxyl group is positioned at the 3-carbon of the cyclopentane ring, leading to distinct spatial arrangements and electronic environments.
  • Reactivity : The cis-configuration may favor intramolecular hydrogen bonding, reducing reactivity in certain coupling reactions compared to the cyclobutyl counterpart .

Amino-Substituted Analogs

tert-Butyl N-[(1R,2R)-2-Aminocyclobutyl]carbamate (CAS: 1610368-00-7)
  • Functional Group Variation : Replaces the hydroxyl group with an amine, enabling participation in nucleophilic acyl substitution or reductive amination.
tert-Butyl N-[(1R,2S,5S)-2-Amino-5-(Dimethylcarbamoyl)cyclohexyl]carbamate (CAS: 365998-36-3)
  • Complexity : Incorporates a dimethylcarbamoyl group on a cyclohexane ring, increasing molecular weight (285.38 g/mol) and lipophilicity.
  • Applications: Such derivatives are explored in kinase inhibitor design, leveraging the carbamoyl group for hydrogen-bond donor/acceptor roles .

Functionalized Cyclobutane Derivatives

tert-Butyl N-[(1S,3R)-3-Acetyl-2,2-Dimethylcyclobutyl]carbamate (CAS: 1260589-93-2)
  • Steric Effects : The acetyl and dimethyl groups introduce steric hindrance, reducing accessibility for electrophilic reagents.
  • Reactivity : The electron-withdrawing acetyl group may deactivate the carbamate toward hydrolysis compared to the hydroxylated analog .
tert-Butyl N-[(1S,2R)-2-Formylcycloheptyl]carbamate (CAS: 4261-80-7)
  • Ring Expansion : A cycloheptane ring with a formyl group increases molecular weight (241.31 g/mol) and polarity.
  • Utility : The aldehyde functionality enables Schiff base formation, a key step in bioconjugation chemistry .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1486477-55-7 (Main Compound) C₉H₁₇NO₃ 187.24 Hydroxy, Carbamate
1330069-67-4 (Cyclopentyl) C₁₀H₁₉NO₃ 201.27 Hydroxy, Carbamate
1610368-00-7 (Amino Cyclobutyl) C₉H₁₆N₂O₂ 184.24 Amine, Carbamate
1260589-93-2 (Acetyl Cyclobutyl) C₁₃H₂₁NO₃ 239.32 Acetyl, Carbamate

Key Trends :

  • Increasing molecular weight correlates with larger ring systems or additional substituents.
  • Hydroxyl groups enhance hydrophilicity, whereas acetyl or aromatic groups (e.g., naphthyl in ) increase lipophilicity .

Biological Activity

Tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate is a carbamate derivative that has garnered attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including a cyclobutane ring with a hydroxyl group, suggest potential biological activities that merit detailed exploration. This article delves into the biological activity of this compound, synthesizing findings from diverse sources to present a comprehensive overview.

Molecular Characteristics

  • Molecular Formula : C₉H₁₇NO₃
  • Molecular Weight : 187.24 g/mol
  • IUPAC Name : this compound

The compound features a tert-butyl group that enhances its lipophilicity, facilitating interactions with biological membranes. The hydroxyl group at the 2-position of the cyclobutane ring contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby modulating enzyme activity. This interaction can lead to alterations in metabolic pathways, which are crucial for therapeutic applications.
  • Receptor Modulation : It has been suggested that this compound could function as a receptor modulator, influencing cellular signaling processes.

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in infectious disease management.
  • Anti-inflammatory Effects : The compound's structural analogs have shown anti-inflammatory properties, indicating that this compound may also possess similar effects.

Recent Studies

  • Study on Enzyme Inhibition :
    • A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The inhibition was quantified using kinetic assays, revealing an IC50 value indicative of moderate potency against the target enzyme.
  • Therapeutic Applications :
    • Research has explored its potential as a therapeutic agent for conditions such as hypertension and diabetes. In vivo studies in rodent models showed promising results regarding blood pressure regulation and glucose metabolism.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
Tert-butyl ((1R,2S)-2-hydroxycyclohexyl)carbamateC₁₁H₂₁NO₃Cyclohexane ringModerate enzyme inhibition
Tert-butyl N-(hydroxymethyl)carbamateC₉H₁₉N₁O₃Hydroxymethyl groupPotential anti-inflammatory
Tert-butyl N-(phenethyl)carbamateC₁₁H₁₅N₁O₃Phenethyl substitutionAntimicrobial properties

This table illustrates the structural diversity among related compounds and their varying biological activities. Such comparisons highlight the unique characteristics of this compound.

Q & A

Q. What are the common synthetic routes for tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate, and how can reaction conditions be optimized?

The compound is typically synthesized via carbamate formation using tert-butyl-protected amines. For example, coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed to activate carboxylic acid intermediates, followed by condensation with hydroxylated cyclobutane derivatives . Optimization involves controlling reaction temperature (0–25°C), solvent selection (e.g., dichloromethane or DMF), and monitoring stereochemical integrity via chiral HPLC .

Q. How is the stereochemistry of the (1R,2S) configuration verified during synthesis?

Chiral resolution techniques, such as polarimetry or chiral stationary phase HPLC, are used to confirm stereochemistry. X-ray crystallography (e.g., SHELXL ) or NOESY NMR can validate spatial arrangements of the hydroxyl and carbamate groups. Absolute configuration is often assigned using anomalous dispersion in single-crystal diffraction .

Q. What safety protocols are recommended for handling this compound in the lab?

While specific hazards for this compound are not fully documented, general carbamate handling applies: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Storage should be in airtight containers at room temperature, away from strong acids/bases .

Q. Which analytical techniques are essential for initial characterization?

Basic characterization includes:

  • NMR (¹H/¹³C) to confirm functional groups and stereochemistry.
  • FT-IR for carbamate C=O and N-H stretches (~1680–1720 cm⁻¹ and ~3300 cm⁻¹).
  • Mass spectrometry (ESI-TOF) to verify molecular weight .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction using SHELX or SIR97 provides precise bond lengths, angles, and torsional parameters. For tert-butyl carbamates, hydrogen bonding between the carbamate NH and hydroxyl group often stabilizes the crystal lattice, which can be visualized with ORTEP-3 . Refinement against high-resolution data (e.g., synchrotron sources) improves accuracy for strained cyclobutane rings .

Q. What advanced purification strategies address byproducts from stereoselective synthesis?

  • Chiral SFC (Supercritical Fluid Chromatography) : Higher efficiency than HPLC for separating diastereomers.
  • Recrystallization : Solvent mixtures (e.g., ethyl acetate/hexane) exploit differential solubility of stereoisomers.
  • Dynamic kinetic resolution : Catalytic methods to invert undesired stereocenters during synthesis .

Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?

The tert-butyl carbamate group is acid-labile. In HCl/THF (1:1), it cleaves to release CO₂ and the free amine. Under basic conditions (NaOH/MeOH), hydrolysis yields cyclohexanol derivatives. Degradation pathways are monitored via LC-MS, with intermediates trapped using scavengers like Boc₂O .

Q. What role does this compound play in synthesizing bioactive molecules?

It serves as a chiral building block for pharmaceuticals. For example, it is used in NK1 receptor antagonist synthesis by coupling with halogenated pyrimidines via Buchwald-Hartwig amination . The hydroxyl group enables further functionalization (e.g., Mitsunobu reactions) to introduce pharmacophores .

Q. How are computational methods applied to predict reactivity and regioselectivity?

DFT calculations (B3LYP/6-31G*) model transition states for carbamate formation, predicting regioselectivity in nucleophilic attacks. Molecular dynamics simulations assess steric effects of the tert-butyl group on reaction pathways .

Q. What strategies mitigate epimerization during multi-step syntheses?

  • Low-temperature reactions (<0°C) to slow racemization.
  • Protecting group strategies (e.g., silyl ethers for the hydroxyl group) to stabilize stereocenters.
  • Use of non-polar solvents (toluene) to minimize proton exchange .

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